

"3-Methyloxetane-3-carbaldehyde" IUPAC name and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methyloxetane-3-carbaldehyde

Cat. No.: B1319623

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A Technical Guide to 3-Methyloxetane-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **3-Methyloxetane-3-carbaldehyde**, a valuable building block in organic synthesis and medicinal chemistry. It includes key physicochemical data, detailed experimental protocols for its synthesis and subsequent reactions, and a visualization of its synthetic pathway.

Compound Identification and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **3-Methyloxetane-3-carbaldehyde**.^[1] Its structure consists of a four-membered oxetane ring substituted at the 3-position with both a methyl group and a formyl (aldehyde) group.

Chemical Structure:

The presence of the strained oxetane ring and the reactive aldehyde functionality makes this molecule a versatile intermediate for introducing unique three-dimensional scaffolds into larger molecules.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for **3-Methyloxetane-3-carbaldehyde**, compiled from various sources for easy reference and comparison.

Property	Value	Source(s)
CAS Number	99419-31-5	[1] [2] [3]
Molecular Formula	C ₅ H ₈ O ₂	[1] [2]
Molecular Weight	100.12 g/mol	[1] [2]
Appearance	Colorless or light yellow liquid	
Boiling Point	63 °C (at 30 Torr)	[2]
Density (Predicted)	1.150 ± 0.06 g/cm ³	[2]
Canonical SMILES	CC1(COC1)C=O	[2]
InChIKey	DUQGFIXXKISULR-UHFFFAOYSA-N	[1]
Storage Conditions	Inert atmosphere, store in freezer (-20°C)	[2]
Solubility	Soluble in common organic solvents (e.g., Dichloromethane, THF, Ethyl Acetate)	

Experimental Protocols

Detailed methodologies for the synthesis and a representative reaction of **3-Methyloxetane-3-carbaldehyde** are provided below. These protocols are designed for implementation in a standard organic chemistry laboratory setting.

The target aldehyde can be efficiently prepared by the oxidation of the corresponding primary alcohol, (3-Methyloxetan-3-yl)methanol. The Dess-Martin periodinane (DMP) oxidation is a reliable method that proceeds under mild conditions with high yield.[\[2\]](#)

Reaction: (3-Methyloxetan-3-yl)methanol → **3-Methyloxetane-3-carbaldehyde**

Reagents and Materials:

- (3-Methyloxetan-3-yl)methanol
- Dess-Martin periodinane (1.1 equivalents)
- Anhydrous Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, magnetic stirrer, nitrogen/argon inlet

Procedure:

- Dissolve (3-Methyloxetan-3-yl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (nitrogen or argon).
- Cool the solution to 0 °C using an ice bath.
- Add Dess-Martin periodinane (1.1 eq) to the stirred solution in one portion.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding saturated NaHCO_3 solution and stir vigorously for 15 minutes.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer twice with DCM.
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO_4 .
- Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude **3-Methyloxetane-3-carbaldehyde**, which can be purified by flash column chromatography if necessary.

Alternative Method: Swern Oxidation The Swern oxidation provides a metal-free alternative for this transformation.[4][5][6] This method involves activating dimethyl sulfoxide (DMSO) with oxalyl chloride at low temperature (-78 °C), followed by the addition of the alcohol and quenching with a hindered base like triethylamine.[4][5][7] This procedure is particularly useful for substrates sensitive to the conditions of other oxidation methods.[6]

Aldehydes readily react with Grignard reagents to form secondary alcohols after an acidic workup.[8] This protocol details the reaction of **3-Methyloxetane-3-carbaldehyde** with ethylmagnesium bromide.

Reaction: **3-Methyloxetane-3-carbaldehyde** + $\text{CH}_3\text{CH}_2\text{MgBr} \rightarrow$ 1-(3-Methyloxetan-3-yl)propan-1-ol

Reagents and Materials:

- **3-Methyloxetane-3-carbaldehyde**
- Ethylmagnesium bromide (1.2 equivalents, solution in THF or diethyl ether)
- Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet

Procedure:

- Dissolve **3-Methyloxetane-3-carbaldehyde** (1.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere.
- Cool the solution to 0 °C in an ice bath.
- Add the ethylmagnesium bromide solution (1.2 eq) dropwise via the dropping funnel to the stirred aldehyde solution over 20-30 minutes, maintaining the temperature at 0 °C.

- After the addition is complete, allow the mixture to stir at 0 °C for an additional hour. Monitor the reaction by TLC.
- Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
- Extract the mixture three times with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
- Filter the solution and concentrate the solvent under reduced pressure.
- Purify the resulting crude alcohol product, 1-(3-Methyloxetan-3-yl)propan-1-ol, by flash column chromatography.

Visualization of Synthetic Workflow

The following diagram illustrates the key synthetic transformation for preparing **3-Methyloxetane-3-carbaldehyde** from its corresponding alcohol precursor via an oxidation reaction.



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Caption: Synthetic pathway from a primary alcohol to **3-Methyloxetane-3-carbaldehyde**.

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- To cite this document: BenchChem. ["3-Methyloxetane-3-carbaldehyde" IUPAC name and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1319623#3-methyloxetane-3-carbaldehyde-iupac-name-and-structure]

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